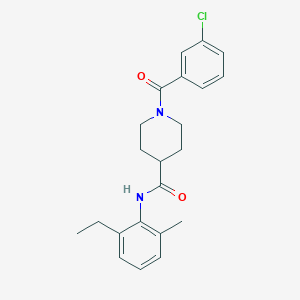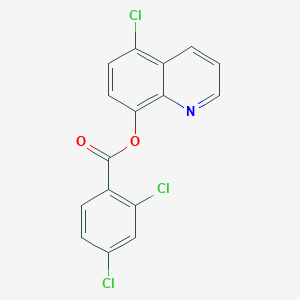![molecular formula C22H23N3O3S2 B3549030 3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B3549030.png)
3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide
説明
3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as TAK-659, is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
作用機序
3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide works by inhibiting the protein kinase BTK, which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of malignant B-cells, making it an attractive target for cancer therapy. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to the death of malignant B-cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B-cell receptor signaling. This inhibition has been shown to induce apoptosis and inhibit the growth and survival of malignant B-cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a potential combination therapy option.
実験室実験の利点と制限
One of the main advantages of 3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in B-cell receptor signaling and the development of B-cell malignancies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer and study in vivo.
将来の方向性
There are several future directions for the study of 3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. This approach has shown promising results in preclinical models and may improve the efficacy of cancer therapy. Another area of interest is the study of this compound in other types of cancer, such as solid tumors, where BTK has been shown to play a role in tumor growth and survival. Finally, the development of more potent and soluble BTK inhibitors may improve the clinical utility of this class of compounds.
科学的研究の応用
3-(4-tert-butylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide has shown promising results in scientific research, particularly in the field of oncology. The inhibition of BTK by this compound has been shown to suppress the growth and survival of malignant B-cells, making it a potential therapeutic agent for the treatment of B-cell malignancies. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, making it a potential combination therapy option.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-22(2,3)17-7-4-16(5-8-17)6-13-20(26)24-18-9-11-19(12-10-18)30(27,28)25-21-23-14-15-29-21/h4-15H,1-3H3,(H,23,25)(H,24,26)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEVWAJCTXTIHD-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B3548963.png)
![4-methyl-3-[(2-methylphenoxy)methyl]-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3548977.png)
![N-benzyl-4-[(3,4-dichlorophenyl)sulfonyl]benzamide](/img/structure/B3548992.png)
![3-methyl-N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3549003.png)
![3-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3549008.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B3549013.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549016.png)
![N-(4-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3549024.png)
![N-phenyl-2-{[4-(2-phenylethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549027.png)

![N-(2,3-dichlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549035.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3549037.png)
![N-(4-ethoxyphenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549043.png)